molecular formula C18H24N2O3 B1667679 Atizoram CAS No. 135637-46-6

Atizoram

Cat. No. B1667679
M. Wt: 316.4 g/mol
InChI Key: LITNEAPWQHVPOK-FFSVYQOJSA-N
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Description

Atizoram, also known as CP-80633, is a phosphodiesterase 4 inhibitor . It has a chemical formula of C18H24N2O3 . The IUPAC name for Atizoram is 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl}tetrahydro-2(1H)-pyrimidinone .


Molecular Structure Analysis

The molecular structure of Atizoram is characterized by a bicyclo[2.2.1]hept-2-yloxy group attached to a 4-methoxyphenyl group, which is further linked to a tetrahydro-2(1H)-pyrimidinone group . The molecular weight of Atizoram is 316.4 g/mol .


Physical And Chemical Properties Analysis

Atizoram is a small molecule drug with a molecular formula of C18H24N2O3 . Its molecular weight is 316.4 g/mol . The InChIKey for Atizoram is LITNEAPWQHVPOK-FFSVYQOJSA-N .

Scientific Research Applications

Praxeology in Educational Processes

  • Praxeology and Didactic Objects : The use of praxeological analysis in understanding the educational process in science museums is insightful. Applying the Anthropological Theory of the Didactic (ATD), this approach allows for a deeper understanding of how knowledge is transformed for educational purposes, particularly in the context of museum dioramas. This methodology is crucial in discerning the theoretical and practical dimensions of teaching and learning objects, such as the museum dioramas at the University of Sao Paulo, which enhance the learning experience in the fields of ecology and biodiversity (Bueno & Marandino, 2017).

Alzheimer’s Disease Research Framework

  • Biological Definition of Alzheimer’s Disease : In the realm of Alzheimer's disease research, a significant advancement has been the development of a research framework that defines Alzheimer’s disease (AD) biologically, using biomarkers. This paradigm shift from a syndromal to a biological construct, focusing on β amyloid deposition, pathologic tau, and neurodegeneration (AT[N]), facilitates a more nuanced understanding and diagnosis of AD in living individuals. This approach also supports the development of targeted interventions and is crucial for advancing research in this area (Jack et al., 2018).

Assistive Technology Policy and Practice

  • STI Policy Alignment for Assistive Technology : The misalignment between science, technology, and innovation (STI) policies and the needs of assistive technology (AT) is a significant issue. The paper highlights the discrepancy between the exploratory grant system, often used for applied scientific research, and the practical requirements of assistive technology. This gap impacts the delivery of practical solutions in the field, emphasizing the need for policy realignment to better serve the socio-economic problems addressed by assistive technology (Lane, 2015).

Accelerated Test Models in Manufacturing

  • Accelerated Test Experiments : In manufacturing, accelerated test (AT) experiments are pivotal for quickly acquiring reliability information. They involve exposing test units to higher levels of stressors like temperature to predict their life under usual conditions. This approach, integrating empirical model fitting and previous testing experience, is critical for extrapolating the life expectancy of materials and components in various manufacturing sectors (Escobar & Meeker, 2006).

Safety And Hazards

There is limited information available on the safety and hazards of Atizoram. As a phosphodiesterase 4 inhibitor, it may have side effects similar to other drugs in this class .

Future Directions

Atizoram was initially developed by Pfizer Inc., but its global highest R&D status is now discontinued . Therefore, it appears that there are currently no plans for further development of this drug .

properties

IUPAC Name

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNEAPWQHVPOK-FFSVYQOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151212
Record name 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atizoram

CAS RN

115898-30-1, 135637-46-6
Record name Cp-76593
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atizoram [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-76593
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATIZORAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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